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Introduction

SM-164 is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a
Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to
induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][4] SM-
164's bivalent nature allows it to concurrently interact with both the BIR2 and BIR3 domains of
the X-linked inhibitor of apoptosis protein (XIAP), leading to a significantly higher potency
compared to its monovalent counterparts. This guide provides a comprehensive overview of
the chemical structure, properties, and mechanism of action of SM-164, along with detailed
experimental protocols and data presented for researchers in the field of oncology and drug
development.

Chemical Structure and Physicochemical Properties

SM-164 is a synthetic small molecule with a molecular weight of 1121.42 g/mol . Its chemical
formula is C62H84N1406. The structure of SM-164 is characterized by two units of a Smac
mimetic (SM-122 analogues) joined by a linker, enabling its bivalent binding capability.

Table 1: Physicochemical Properties of SM-164
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Property Value Reference(s)
Molecular Formula C62H84N1406

Molecular Weight 1121.42 Da

CAS Number 957135-43-2

>56.07 mg/mL in DMSO;

Solubilit
y Insoluble in H20 and EtOH

Mechanism of Action

SM-164 exerts its pro-apoptotic effects through a dual mechanism of action primarily targeting
the IAP family of proteins, which are often overexpressed in cancer cells and contribute to
therapeutic resistance.

e Antagonism of XIAP: SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP,
preventing XIAP from inhibiting caspases-3, -7, and -9. This relieves the block on caspase
activity, allowing the execution of the apoptotic cascade.

o Degradation of clAP-1 and clAP-2: SM-164 also binds to cellular inhibitor of apoptosis
proteins 1 and 2 (clAP-1 and clAP-2), inducing their rapid ubiquitination and subsequent
proteasomal degradation. The degradation of clAPs leads to the stabilization of NIK (NF-kB-
inducing kinase), which in turn promotes the production of Tumor Necrosis Factor-alpha
(TNFa). This autocrine or paracrine TNFa signaling then activates the extrinsic apoptotic
pathway, further amplifying the cell death signal.

The concurrent removal of the blockade by both XIAP and clAPs makes SM-164 an extremely
potent inducer of apoptosis in tumor cells.
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Caption: Mechanism of action of SM-164.

Biological Properties and Efficacy

SM-164 demonstrates potent activity in both in vitro and in vivo models of various cancers.

In Vitro Activity

SM-164 exhibits high binding affinities to key IAP proteins. It effectively induces apoptosis in a
range of cancer cell lines, particularly when combined with other agents like TRAIL (TNF-
related apoptosis-inducing ligand).

Table 2: In Vitro Binding Affinities of SM-164 to IAP Proteins
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) - . .. Binding Affinity
Target Protein Binding Affinity (Ki) (IC50) Reference(s)

ClAP-1 (BIR2 & BIR3

domains)

0.31 nM

clAP-2 (BIR3 domain) 1.1nM

XIAP (BIR2 & BIR3

domains)

0.56 nM 1.39 nM

In cell-based assays, SM-164 induces clAP-1 degradation at concentrations as low as 1 nM
within 60 minutes. It also effectively induces apoptosis in leukemia cells at concentrations as
low as 1 nM. When combined with TRAIL, SM-164 shows strong synergistic activity in breast,

prostate, and colon cancer cell lines.

In Vivo Efficacy

In xenograft models, SM-164 has demonstrated significant antitumor activity. In an MDA-MB-
231 breast cancer xenograft model, administration of SM-164 at 5 mg/kg resulted in a 65%
reduction in tumor volume. Furthermore, the combination of SM-164 and TRAIL has been
shown to induce rapid tumor regression in a breast cancer xenograft model where either agent
alone was ineffective. Studies have also shown that SM-164 can eliminate early-stage bone

and lung metastases from triple-negative breast cancer in mice.

Table 3: In Vivo Antitumor Activity of SM-164
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Cancer Model Treatment Outcome Reference(s)

Complete tumor

MDA-MB-231 ] o
SM-164 (1 mg/kg, i.v.)  growth inhibition
Xenograft i
during treatment
MDA-MB-231 ] 65% reduction in
SM-164 (5 mg/kg, i.v.)
Xenograft tumor volume
SM-164 (5 mg/kg, i.v.)  Rapid tumor
2LMP Xenograft ]
+ TRAIL regression
Elimination of early-
MDA-MB-231
) SM-164 stage bone and lung
Metastasis Model
metastases

Experimental Protocols
Fluorescence-Polarization-Based Binding Assays

This assay is used to determine the binding affinities of SM-164 to IAP proteins.

» Reagents and Materials: Recombinant IAP proteins (XIAP, clAP-1, clAP-2), a fluorescently
tagged Smac-mimetic tracer, SM-164, and assay buffer.

e Procedure: a. A solution containing the IAP protein and the fluorescent tracer is prepared in
the assay buffer. b. Serial dilutions of SM-164 are added to the protein-tracer mixture. c. The
mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using
a suitable plate reader. e. The IC50 value is determined by fitting the data to a competitive
binding equation. The Ki value is then calculated from the IC50 value.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of SM-164 on cancer
cells.

e Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
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o Treatment: Cells are treated with varying concentrations of SM-164, alone or in combination
with other agents, for specified durations.

o Cell Viability Assessment (e.g., WST assay): a. A reagent such as WST-8 is added to the cell
cultures. b. After incubation, the absorbance is measured to determine the number of viable
cells.

o Apoptosis Assessment (e.g., Annexin V/Propidium lodide Staining): a. Cells are harvested
and stained with Annexin V and Propidium lodide. b. The stained cells are analyzed by flow
cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of SM-164 in a living organism.
e Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

o Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to
establish tumors.

o Treatment: Once tumors reach a certain size, mice are treated with SM-164 (e.g., via
intravenous injection) or a vehicle control.

e Monitoring: Tumor size and animal weight are measured regularly.

e Endpoint: At the end of the study, tumors are excised and may be used for further analysis
(e.g., Western blotting to assess protein levels).
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Caption: A typical experimental workflow for evaluating SM-164.
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Conclusion

SM-164 is a highly potent, bivalent Smac mimetic with a well-defined mechanism of action that
involves the concurrent inhibition of XIAP and degradation of clAP-1/2. Its ability to induce
apoptosis in a wide range of cancer cells and demonstrate significant antitumor efficacy in
preclinical models, both as a single agent and in combination therapies, makes it a promising
candidate for further clinical development. The data and protocols presented in this guide offer
a valuable resource for researchers and drug development professionals working on novel
cancer therapeutics targeting the IAP pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

